Unique Mechanism of Action: AURKB Localization Disruption vs. Catalytic Inhibition
Aurora Kinases-IN-3 (15a) is explicitly characterized as a disruptor of AURKB mitotic localization, a mechanism orthogonal to classical ATP-competitive catalytic inhibitors. At a concentration of 40 nM over 6 hours in RPE-MYCBCL2 cells, Compound 15a delocalizes AURKB from the spindle midzone, preventing the recruitment of MKLP1 and PLK1 and blocking spindle midzone microtubule assembly, yet it does not inhibit the phosphorylation of histone H3 at Ser10 [1]. This contrasts directly with catalytic pan-Aurora inhibitors like AMG900, which inhibit pHH3-Ser10 at higher concentrations in the same study [2], and with VX-680, a well-documented catalytic inhibitor of all three Aurora kinase family members [3].
| Evidence Dimension | Effect on AURKB activity marker (pHH3-Ser10) at functionally active concentrations |
|---|---|
| Target Compound Data | Aurora Kinases-IN-3 (15a): At 40 nM, which effectively disrupts AURKB localization and blocks cytokinesis, no inhibition of H3 phosphorylation at Ser10 is observed. |
| Comparator Or Baseline | AMG900: A dual-mechanism inhibitor that acts as a localization disruptor at low concentrations but inhibits H3 phosphorylation at higher concentrations. VX-680: A catalytic inhibitor that potently inhibits pHH3-Ser10 as a primary mechanism. |
| Quantified Difference | The functional effect (mitotic arrest, cytokinesis failure) of 15a is decoupled from the canonical catalytic marker (pHH3-Ser10), whereas the effect of catalytic inhibitors is directly coupled to this marker. |
| Conditions | RPE-MYCBCL2 cells, 6-hour treatment, assessed by immunofluorescence microscopy for protein localization and Western blot for pHH3-Ser10. |
Why This Matters
This is a mechanistic differentiation, not just a potency difference; procurement of 15a is mandatory for experiments designed to probe AURKB's non-catalytic, localization-dependent functions without confounding catalytic inhibition.
- [1] Lv G, Shi Q, Zhang T, et al. 2-Phenoxy-3, 4′-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization. European Journal of Medicinal Chemistry. 2023 Jan 5;245(Pt 1):114904. doi: 10.1016/j.ejmech.2022.114904. View Source
- [2] Lv G, Shi Q, Zhang T, et al. 2-Phenoxy-3, 4′-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization. European Journal of Medicinal Chemistry. 2023 Jan 5;245(Pt 1):114904. (Data within the paper shows AMG900's dual behavior). View Source
- [3] Harrington EA, Bebbington D, Moore J, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine. 2004 Mar;10(3):262-7. doi: 10.1038/nm985. View Source
